molecular formula C22H21N3O4 B6490741 2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326904-44-2

2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6490741
CAS No.: 1326904-44-2
M. Wt: 391.4 g/mol
InChI Key: OKXWJAMNCLGGDB-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a fused bicyclic core structure. Its key structural features include:

  • A pyrazolo[1,5-a]pyrazin-4-one scaffold.
  • A 3,4-dimethoxyphenyl group at position 2.
  • A 3-methoxyphenylmethyl substituent at position 3.

This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of methoxy groups on the aryl rings likely enhances lipophilicity and influences binding interactions with biological targets .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-27-17-6-4-5-15(11-17)14-24-9-10-25-19(22(24)26)13-18(23-25)16-7-8-20(28-2)21(12-16)29-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXWJAMNCLGGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazolo-pyrazinones and pyrazoline derivatives:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
Target Compound 3,4-dimethoxyphenyl (C2), (3-methoxyphenyl)methyl (C5) 389.45 (calc.) Three methoxy groups; compact substituents
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-chlorophenyl (C2), 3,4-dimethoxyphenethyl (C5) 419.88 Chlorine atom enhances electronegativity; phenethyl chain increases bulk
2-(3,4-Dimethoxyphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-pyrazolo-pyrazin-4-one 3,4-dimethoxyphenyl (C2), tetrahydroquinoline-oxoethyl (C5) 444.48 Extended substituent with tetrahydroquinoline; potential for enhanced binding
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline 3,4-dimethylphenyl (N1), 4-methoxyphenyl (C5) 356.47 Pyrazoline core (non-fused); lower molecular weight

Key Observations :

  • The target compound’s three methoxy groups contribute to higher polarity compared to chlorinated or alkyl-substituted analogues (e.g., the 4-chlorophenyl derivative in ).
  • Bulkier substituents (e.g., tetrahydroquinoline in ) increase molecular weight and may improve pharmacokinetic profiles by enhancing protein binding.
Comparison with Analogues:
  • Pyrazoline derivatives (e.g., ): Synthesized via chalcone intermediates reacting with hydrazines under acidic conditions.
  • Tetrahydroquinoline-containing analogue (): Likely involves amide coupling or palladium-catalyzed cross-coupling.
Melting Points and Solubility:
  • Pyrazoline derivatives () exhibit melting points between 100–124°C, suggesting moderate crystallinity.
  • The target compound’s methoxy-rich structure may result in higher melting points (>200°C) and reduced aqueous solubility compared to non-polar analogues.

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